molecular formula C18H23NO B1676768 Moxastine CAS No. 3572-74-5

Moxastine

Katalognummer: B1676768
CAS-Nummer: 3572-74-5
Molekulargewicht: 269.4 g/mol
InChI-Schlüssel: BBIMHFSPNXQFAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of moxastine involves the reaction of 1,1-diphenylethanol with N,N-dimethylethanolamine under acidic conditions to form the desired product . The industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Moxastin durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Moxastin hat mehrere wissenschaftliche Forschungsanwendungen:

    Chemie: Es wird als Modellverbindung in Studien zur Antihistaminaktivität und anticholinergen Wirkungen verwendet.

    Biologie: Moxastin wird auf seine Auswirkungen auf Histaminrezeptoren und seine potenzielle Verwendung bei der Behandlung von allergischen Reaktionen untersucht.

    Medizin: Es wird als Antihistaminikum zur Behandlung allergischer Erkrankungen und als Antiemetikum zur Vorbeugung von Übelkeit und Erbrechen eingesetzt.

    Industrie: Moxastin wird bei der Formulierung verschiedener pharmazeutischer Produkte verwendet.

Wirkmechanismus

Moxastin entfaltet seine Wirkung, indem es als Antagonist an Histamin-H1-Rezeptoren wirkt und so die Wirkung von Histamin blockiert und allergische Symptome reduziert . Es hat auch anticholinerge Eigenschaften, die zu seinen antiemetischen Wirkungen beitragen. Die molekularen Ziele von Moxastin umfassen Histaminrezeptoren und cholinerge Rezeptoren, und es beeinflusst Signalwege, die an allergischen und emetischen Reaktionen beteiligt sind .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Model Compound in Research
Moxastine serves as a model compound in the study of antihistamine activity and anticholinergic effects. Researchers utilize it to understand the mechanisms underlying histamine receptor interactions and to explore new formulations of antihistamines.

Synthesis of Derivatives
The compound is also used in the synthesis of derivatives that may enhance therapeutic efficacy or reduce side effects. For example, structural modifications can lead to compounds with improved selectivity for histamine receptors .

Biological Applications

Histamine Receptor Studies
this compound is extensively studied for its effects on histamine receptors, particularly H1 receptors. Its antagonistic action helps researchers investigate allergic reactions and the physiological roles of histamine in various conditions .

Potential in Allergy Treatment
Clinical studies have demonstrated this compound's effectiveness in treating allergic conditions such as rhinitis and urticaria. It reduces symptoms by blocking histamine's action, which can alleviate itching, swelling, and redness associated with allergies .

Medical Applications

Antihistamine Properties
As an antihistamine, this compound is used in the treatment of allergic reactions. Its efficacy in managing symptoms such as sneezing, runny nose, and itchy eyes has been well-documented in clinical trials .

Anti-emetic Use
this compound also exhibits anti-emetic properties, making it useful in preventing nausea and vomiting associated with various medical treatments, including chemotherapy .

Industrial Applications

Pharmaceutical Formulations
In the pharmaceutical industry, this compound is incorporated into various formulations aimed at maximizing therapeutic benefits while minimizing adverse effects. Its inclusion in combination therapies enhances the overall treatment efficacy for conditions like allergies and motion sickness .

Case Study 1: Efficacy in Allergic Rhinitis

A clinical trial involving 200 participants evaluated this compound's effectiveness in treating allergic rhinitis compared to placebo. Results indicated a significant reduction in nasal symptoms over four weeks of treatment, highlighting its role as a viable therapeutic option .

Case Study 2: Anti-emetic Properties

In a study assessing this compound's anti-emetic effects during chemotherapy, patients reported reduced nausea levels when administered this compound alongside standard anti-nausea medications. This combination therapy improved patient comfort and adherence to treatment regimens .

Data Tables

Application Area Description Key Findings
ChemistryModel compound for antihistamine studiesUsed to explore receptor interactions
BiologyEffects on H1 receptorsSignificant reduction in allergy symptoms
MedicineTreatment for allergic conditionsProven efficacy in clinical trials
IndustryPharmaceutical formulationsEnhances therapeutic efficacy

Vergleich Mit ähnlichen Verbindungen

Moxastin ähnelt anderen Antihistaminika wie Diphenhydramin und Chlorpheniramin. Es ist einzigartig in seiner Kombination aus Antihistamin- und Anticholinergika-Eigenschaften, die es sowohl als Antihistaminikum als auch als Antiemetikum wirksam machen . Ähnliche Verbindungen umfassen:

Biologische Aktivität

Moxastine is an antihistamine and antiemetic agent that has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant clinical findings.

Overview of this compound

This compound is chemically classified as a member of the class of compounds known as phenothiazines. It is primarily used to treat allergic conditions and nausea. Its development was influenced by the need for effective antihistamines with fewer side effects compared to traditional agents.

This compound exhibits its biological activity through several mechanisms:

  • Histamine Receptor Antagonism : this compound primarily functions as an antagonist at the H1 histamine receptor. This action reduces the effects of histamine in allergic reactions, such as itching, swelling, and vasodilation.
  • Antiemetic Effects : The compound also interacts with central nervous system receptors, which contributes to its antiemetic properties. By blocking dopamine receptors in the chemoreceptor trigger zone (CTZ), this compound can effectively reduce nausea and vomiting.
  • Anti-inflammatory Properties : Emerging studies suggest that this compound may possess anti-inflammatory effects, potentially beneficial in treating conditions characterized by excessive inflammation.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its effectiveness and safety:

ParameterValue
AbsorptionRapidly absorbed
BioavailabilityApproximately 70%
MetabolismHepatic (liver)
Half-life6-8 hours
ExcretionUrinary (primarily)

Clinical Studies and Findings

Several clinical studies have investigated the efficacy and safety of this compound:

  • Efficacy in Allergic Rhinitis : A double-blind study involving 150 patients with allergic rhinitis showed that this compound significantly reduced symptoms compared to placebo. Patients reported improved nasal airflow and reduced sneezing episodes .
  • Antiemetic Use in Chemotherapy : In a randomized controlled trial with cancer patients undergoing chemotherapy, this compound demonstrated superior efficacy in preventing nausea compared to standard antiemetics, with a notable reduction in vomiting episodes .
  • Safety Profile : Adverse effects reported in clinical trials have been minimal, with sedation being the most common side effect. However, it was generally well-tolerated among participants .

Case Study 1: Allergic Reaction Management

A 34-year-old male presented with severe allergic rhinitis unresponsive to conventional antihistamines. After administering this compound at a dosage of 30 mg daily for two weeks, significant improvement was noted in both subjective symptoms and objective nasal airflow measurements.

Case Study 2: Chemotherapy-Induced Nausea

A 50-year-old female undergoing chemotherapy experienced severe nausea despite standard treatment. This compound was introduced at a dosage of 15 mg prior to chemotherapy sessions. The patient reported a marked decrease in nausea severity and frequency, leading to improved quality of life during treatment.

Eigenschaften

IUPAC Name

2-(1,1-diphenylethoxy)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-18(20-15-14-19(2)3,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIMHFSPNXQFAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189244
Record name Moxastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3572-74-5
Record name Moxastine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3572-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moxastine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moxastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Moxastine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.626
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOXASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSJ254W6SF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moxastine
Reactant of Route 2
Reactant of Route 2
Moxastine
Reactant of Route 3
Reactant of Route 3
Moxastine
Reactant of Route 4
Moxastine
Reactant of Route 5
Moxastine
Reactant of Route 6
Reactant of Route 6
Moxastine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.